REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[CH2:6][S:7](=[O:8])(=[O:9])[Cl:10].[CH2:20]([Cl:21])[Cl:22].[CH3:11][SiH:12]([N:13]([CH3:15])[Si:16]([CH3:17])([CH3:18])[CH3:19])[CH3:14]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[CH2:6][S:7](=[O:8])(=[O:9])[NH2:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN([SiH](C)C)[Si](C)(C)C
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Name
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Type
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product
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Smiles
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CCOC(=O)CS(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |